1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone
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Description
Synthesis Analysis
The synthesis of compounds similar to 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone involves multiple steps, including electrophilic fluorination and palladium-catalyzed reactions. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with structural similarities, was achieved through electrophilic fluorination using a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed insights into their crystallography. The crystal structure of a compound with a fluorophenyl and piperazine moiety was determined, showing specific unit cell parameters and indicating a non-planar conformation of certain units within the molecule (Deniz & Ibiş, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with a structure similar to the one often result in significant neuroleptic activity. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones showed neuroleptic activities comparable to haloperidol, indicating the potential pharmacological significance of these structures (Sato et al., 1978).
Physical Properties Analysis
Physical properties such as crystallography, thermal stability, and intermolecular interactions are crucial for understanding the behavior of these compounds under various conditions. Studies on similar compounds highlight the importance of X-ray crystallography in determining their precise molecular geometry, revealing complex intermolecular interactions that contribute to their stability and reactivity (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are essential for potential therapeutic applications. For example, the design and synthesis of homo and hetero bis-piperazinyl-1-propanone derivatives as selective ligands for serotonin receptors underscore the compound's relevance in medicinal chemistry (Intagliata et al., 2016).
Future Directions
properties
IUPAC Name |
1-[4-(2-fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-3-5-17(22)20-10-8-19(9-11-20)15-7-6-13(12-14(15)18)16(21)4-2/h6-7,12H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEFAISISDMCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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